4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride” has been reported . The InChI code for this compound is1S/C10H16N4O.ClH/c1-8-7-9 (15-2)13-10 (12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H
.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and In Vitro Antiproliferative Activity : A series of derivatives including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and showed potential as anticancer agents against human cancer cell lines, highlighting their therapeutic potential in cancer research (Mallesha et al., 2012).
- Antimicrobial Agents : Novel derivatives, such as 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, were synthesized and exhibited notable in vitro antimicrobial activity against various bacterial strains (Krishnamurthy et al., 2011).
Luminescent Properties and Electron Transfer
- Photo-Induced Electron Transfer : Piperazine substituted naphthalimide compounds demonstrated unique luminescent properties and photo-induced electron transfer capabilities, which could have implications in photochemistry and materials science (Gan et al., 2003).
Pharmacological Properties
- Pharmacological Effects : The synthesis of naphthylpiperazines and tetralylpiperazines revealed compounds with notable neuroleptic and antireserpine effects, indicating their potential in neurological and psychiatric research (Červená et al., 1975).
- HIV-1 Reverse Transcriptase Inhibitors : Research on bis(heteroaryl)piperazines, including derivatives of piperazine hydrochloride, identified them as potent inhibitors of HIV-1 reverse transcriptase, an essential enzyme in HIV replication (Romero et al., 1994).
Other Applications
- Synthesis and Memory Enhancement in Mice : Research on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide revealed its effects on enhancing memory ability in mice, suggesting potential in cognitive and neurological research (Li Ming-zhu, 2008).
Mechanism of Action
Mode of Action
Given its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (25875 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Future Directions
The future research directions could involve further exploration of the neuroprotective and anti-inflammatory properties of similar triazole-pyrimidine hybrids . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Properties
IUPAC Name |
4-ethoxy-6-methyl-2-piperazin-1-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-3-16-10-8-9(2)13-11(14-10)15-6-4-12-5-7-15;/h8,12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFDYADQLAINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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